1-Acetyl-1H-pyrrole-2-sulfonic acid

Description

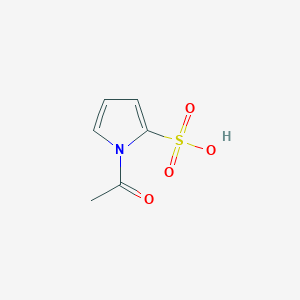

Structure

2D Structure

3D Structure

Properties

CAS No. |

857422-45-8 |

|---|---|

Molecular Formula |

C6H7NO4S |

Molecular Weight |

189.19 g/mol |

IUPAC Name |

1-acetylpyrrole-2-sulfonic acid |

InChI |

InChI=1S/C6H7NO4S/c1-5(8)7-4-2-3-6(7)12(9,10)11/h2-4H,1H3,(H,9,10,11) |

InChI Key |

YNLCAFXWMSJEKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Context of 1 Acetyl 1h Pyrrole 2 Sulfonic Acid

IUPAC Naming Conventions and Systematic Description

The systematic name "1-Acetyl-1H-pyrrole-2-sulfonic acid" is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed to understand the structure of the molecule:

Pyrrole (B145914) : This is the parent heterocycle, a five-membered aromatic ring with the chemical formula C₄H₅N. The "1H" designation specifies the position of the hydrogen atom on the nitrogen in the unsubstituted pyrrole ring.

Sulfonic acid : This indicates the presence of a -SO₃H functional group, which is the principal functional group in this molecule and is cited as a suffix. numberanalytics.com

2- : This number indicates that the sulfonic acid group is attached to the carbon atom at the second position of the pyrrole ring. The numbering of the pyrrole ring starts from the nitrogen atom as position 1.

Acetyl : This denotes the presence of a CH₃CO- group.

1- : This prefix specifies that the acetyl group is attached to the nitrogen atom at position 1 of the pyrrole ring.

The presence of the electron-withdrawing sulfonic acid group can influence the chemical reactivity of the pyrrole ring. numberanalytics.com

Analysis of Structural Isomerism within Functionalized Pyrroles

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. For this compound, with the molecular formula C₆H₇NO₄S, several positional isomers can be envisioned by altering the positions of the acetyl and sulfonic acid groups on the pyrrole ring.

Given that the acetyl group is fixed at the N-1 position, the primary isomers would involve the movement of the sulfonic acid group to the other available carbon position. Another set of isomers can be generated by placing the sulfonic acid group at the N-1 position and the acetyl group at one of the carbon positions. The table below outlines some of the possible structural isomers.

| Systematic Name | Position of Acetyl Group | Position of Sulfonic Acid Group |

| This compound | 1 (Nitrogen) | 2 (Carbon) |

| 1-Acetyl-1H-pyrrole-3-sulfonic acid | 1 (Nitrogen) | 3 (Carbon) |

| 2-Acetyl-1H-pyrrole-3-sulfonic acid | 2 (Carbon) | 3 (Carbon) |

| 2-Acetyl-1H-pyrrole-4-sulfonic acid | 2 (Carbon) | 4 (Carbon) |

| 2-Acetyl-1H-pyrrole-5-sulfonic acid | 2 (Carbon) | 5 (Carbon) |

| 3-Acetyl-1H-pyrrole-2-sulfonic acid | 3 (Carbon) | 2 (Carbon) |

This table presents a selection of possible structural isomers and is not exhaustive.

The exclusive formation of 2-acylated products from N-alkoxycarbonyl pyrroles has been observed, with no formation of the 3-acetyl isomers. nih.gov However, it is also established that 2-acylpyrroles can be isomerized to the corresponding 3-acyl isomers under certain acidic conditions. nih.gov

Conformational Analysis of the this compound Moiety

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational considerations are the rotation around the N-C(O) bond of the acetyl group and the C-S bond of the sulfonic acid group.

The rotation of the acetyl group in N-acetylpyrrole is a subject of detailed study. cdnsciencepub.com The barrier to rotation around the amide bond is relatively low, suggesting that the lone pair on the nitrogen is significantly involved in the pyrrole ring's aromatic system. cdnsciencepub.com For 2-acylpyrroles, theoretical and spectroscopic studies have investigated the conformational equilibria between syn and anti rotameric forms. researchgate.netlongdom.org In many cases, the syn-conformer, where the carbonyl oxygen is on the same side as the C-C bond of the ring, is found to be more stable. longdom.org Studies on 2-acetylpyrrole (B92022) have shown a strong preference for the N,O-cis conformer in solution and in the isolated state. nih.gov

The presence of the bulky sulfonic acid group at the adjacent C2 position in this compound would introduce significant steric hindrance. This steric repulsion between the acetyl group at N-1 and the sulfonic acid group at C-2 would likely influence the rotational barrier and the preferred conformation. It is plausible that this steric clash would force the acetyl group and the sulfonic acid group to adopt conformations that minimize their interaction, potentially leading to a non-planar arrangement of the substituents relative to the pyrrole ring.

The table below summarizes some relevant rotational energy barriers for related compounds, which can provide an indication of the energies involved in the conformational changes of this compound.

| Compound | Rotational Barrier (kcal/mol) | Conformer Preference |

| N-Acetylpyrrole | ~12.1 | - |

| 2-Acetylpyrrole | 5.05 (ΔEtrans-cis) | N,O-cis |

| N-Methyl-2-acetylpyrrole | 7.14 (ΔEtrans-cis) | N,O-cis |

Data sourced from studies on related pyrrole derivatives. cdnsciencepub.comnih.gov

The interaction between a sulfonic acid group and an aromatic ring can also involve stereoelectronic effects. acs.orgresearchgate.net These interactions, along with the steric factors, would ultimately determine the most stable conformation of this compound.

Synthetic Methodologies for 1 Acetyl 1h Pyrrole 2 Sulfonic Acid

Strategies for Direct Functionalization of the Pyrrole (B145914) Ring

Direct functionalization of a pre-formed pyrrole ring is the most straightforward conceptual approach. This involves the sequential introduction of the sulfonic acid and acetyl groups onto the pyrrole scaffold. The order of these steps is critical to achieving the desired 2-sulfonated, 1-acetylated substitution pattern.

The introduction of a sulfonic acid group onto the pyrrole ring is a key step in forming the necessary precursor, 1H-pyrrole-2-sulfonic acid. Electrophilic substitution on pyrrole preferentially occurs at the C2 (or α) position because the carbocation intermediate formed by attack at this position is stabilized by three resonance structures, compared to only two for attack at the C3 (or β) position. uop.edu.pkslideshare.net

The most widely cited method for this transformation is the sulfonation of pyrrole using a sulfur trioxide-pyridine complex at elevated temperatures (approximately 100°C). uop.edu.pk This reagent is less aggressive than fuming sulfuric acid, which tends to cause polymerization and degradation of the sensitive pyrrole ring. The pyridine (B92270) serves as both a solvent and a moderating agent for the highly reactive sulfur trioxide.

However, recent studies have called the long-accepted regiochemical outcome of this reaction into question. Research suggests that the sulfonation of pyrrole and its 1-methyl derivative with the sulfur trioxide-pyridine complex may, in fact, yield the thermodynamically more stable 3-sulfonated pyrroles, rather than the kinetically favored 2-sulfonates traditionally reported in chemical literature. researchgate.net This finding suggests that the reaction conditions significantly influence the final product distribution and that what was historically identified as the 2-sulfonic acid may have been mischaracterized. This controversy highlights the need for careful analytical confirmation of the product's structure.

Below is a table summarizing common sulfonation conditions.

| Reagent | Solvent | Temperature | Primary Product (Traditional vs. Revised) | Citation |

| Sulfur trioxide-pyridine | Pyridine | ~100°C | 2-Pyrrolesulfonic acid (Traditional) / 3-Pyrrolesulfonic acid (Revised) | uop.edu.pkresearchgate.net |

| Chlorosulfonic acid | Acetonitrile | Not specified | 3-Sulfonylpyrrole (for 1-phenylsulfonyl-1H-pyrrole) | acs.org |

This interactive table summarizes key research findings on pyrrole sulfonation.

N-acetylation involves the introduction of an acetyl group onto the nitrogen atom of the pyrrole ring. This transformation is typically accomplished under different conditions than C-acetylation. While direct acylation of pyrrole with acetic anhydride (B1165640) at high temperatures (200-250°C) or under Friedel-Crafts conditions leads to 2-acetylpyrrole (B92022), specific reagents are required to favor N-acylation. uop.edu.pkpharmaguideline.com

One effective method for N-acetylation is the reaction of pyrrole with N-acetyl imidazole. pharmaguideline.com Alternatively, the pyrrole anion, formed by deprotonating pyrrole with a strong base such as sodium hydride or butyllithium, can be reacted with an acetylating agent like acetyl chloride. wikipedia.org The nature of the counter-ion and the solvent can influence whether the subsequent reaction occurs at the nitrogen or carbon atoms. wikipedia.org

The table below outlines common N-acetylation protocols.

| Reagent(s) | Product | Notes | Citation |

| N-acetyl imidazole | N-acetylpyrrole | Favors N-acylation over C-acylation. | pharmaguideline.com |

| 1. Strong base (e.g., NaH, BuLi) 2. Acetyl chloride | N-acetylpyrrole | Two-step process via the pyrrolide anion. More ionic N-metal bonds favor N-alkylation/acylation. | wikipedia.org |

| Acetic anhydride | 2-acetylpyrrole | Occurs at high temperatures (200-250°C), demonstrating C-acylation. | uop.edu.pkpharmaguideline.com |

This interactive table presents different methods for the acetylation of pyrrole.

Given the methods for sulfonation and N-acetylation, a sequential route to the target compound can be devised. There are two plausible sequences:

Sulfonation followed by N-acetylation: This involves first synthesizing 1H-pyrrole-2-sulfonic acid and subsequently acetylating the nitrogen atom. This is generally considered the more viable pathway. The sulfonation is performed first, establishing the C2 substituent. The subsequent N-acetylation would then be carried out on this precursor, for instance, by forming the salt of the sulfonic acid and then reacting it with a suitable acetylating agent.

N-acetylation followed by sulfonation: This route begins with the synthesis of N-acetylpyrrole. However, the N-acetyl group is electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution. This deactivation makes subsequent sulfonation more difficult and would likely direct the incoming sulfonyl group to the C3 position rather than the desired C2 position, making this route synthetically challenging for obtaining the target isomer.

Therefore, the most logical direct functionalization strategy is the initial C2-sulfonation of pyrrole, followed by the N-acetylation of the resulting pyrrole-2-sulfonic acid.

Multicomponent Reactions and Annulation Strategies for Pyrrole Ring Formation with Pre-existing Substituents

Multicomponent reactions (MCRs) offer an elegant and atom-economical alternative to sequential functionalization by constructing the heterocyclic ring from simpler precursors in a single pot. bohrium.comresearchgate.net Several classical and modern MCRs, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, are used to generate substituted pyrroles. pharmaguideline.comorientjchem.orgsemanticscholar.org

For the synthesis of 1-acetyl-1H-pyrrole-2-sulfonic acid, a hypothetical MCR could be designed based on the Paal-Knorr pyrrole synthesis. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org To obtain the target molecule, one would need:

An amine precursor that introduces the N-acetyl group, such as acetamide, although ammonia (B1221849) or a primary amine followed by acetylation is more common.

A 1,4-dicarbonyl compound appropriately substituted to generate the sulfonic acid group at the C2 position.

Ring-closing metathesis and other annulation strategies provide further avenues for constructing the pyrrole ring with pre-existing substituents. organic-chemistry.org For example, a suitably designed acyclic precursor containing both the N-acetylamino functionality and a latent sulfonic acid group could be cyclized to form the desired pyrrole ring. However, the synthesis of such complex acyclic precursors can be challenging, often requiring more steps than the direct functionalization route.

Industrial Production Considerations for Pyrrole Sulfonic Acids

The industrial-scale synthesis of pyrrole derivatives requires methodologies that are cost-effective, high-yielding, safe, and environmentally sustainable. For 1H-pyrrole-2-sulfonic acid, industrial production typically involves the continuous sulfonation of pyrrole. This is performed in a controlled environment using sulfur trioxide, where reaction conditions are carefully optimized to maximize yield and purity while managing the exothermic nature of the reaction.

The synthesis of the pyrrole starting material itself is often achieved industrially by passing a mixture of furan (B31954) and ammonia over a solid acid catalyst, such as silicon dioxide (SiO₂) or aluminum oxide (Al₂O₃), at high temperatures. pharmaguideline.comwikipedia.org

For substituted pyrroles, green chemistry principles are increasingly being applied. Methodologies that reduce waste, use recyclable catalysts, and operate under milder conditions are favored. For example, the use of ultrasound to increase reaction rates and avoid high temperatures has been proposed as a practical protocol for the industrial production of certain pyrrole derivatives. semanticscholar.org The development of robust solid acid catalysts, like the magnetic sulfonic acid mentioned previously, also aligns with the goals of sustainable industrial production by simplifying catalyst recovery and reuse. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Acetyl 1h Pyrrole 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a hallmark of aromatic compounds, and the pyrrole (B145914) ring is generally highly reactive towards electrophiles. However, the presence of electron-withdrawing groups, such as the acetyl and sulfonic acid moieties in the title compound, deactivates the ring towards this type of reaction.

Directing Effects of the 1-Acetyl and 2-Sulfonic Acid Groups on Further Substitution

The regiochemical outcome of electrophilic aromatic substitution on the 1-Acetyl-1H-pyrrole-2-sulfonic acid ring is dictated by the directing effects of the existing substituents. The 1-acetyl group, being an electron-withdrawing group, deactivates the pyrrole ring and directs incoming electrophiles primarily to the meta-positions (C3 and C4). Similarly, the 2-sulfonic acid group is also a deactivating, meta-directing group. pearson.com

In the case of 1-(phenylsulfonyl)pyrrole, acylation reactions have been shown to be highly regiospecific, yielding the 3-substituted product in good yields. researchgate.netcdnsciencepub.com However, this regiospecificity is not universal for all electrophilic substitution reactions, with some reactions giving mixtures of 2- and 3-substituted products. researchgate.netcdnsciencepub.com For this compound, with the 2-position already occupied, electrophilic attack is anticipated to occur at the C4 position, and to a lesser extent, the C3 position. The steric bulk of the sulfonic acid group at C2 may also influence the regioselectivity, potentially favoring substitution at the less hindered C4 position. The presence of electron-withdrawing substituents at the C2 position of a pyrrole ring generally directs electrophilic substitution to the C4 and C5 positions, with the ratio of isomers depending on the strength of the substituent's electron-withdrawing effect. uobasrah.edu.iq

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 1-Acetyl-4-nitro-1H-pyrrole-2-sulfonic acid |

| Br₂/FeBr₃ (Bromination) | 1-Acetyl-4-bromo-1H-pyrrole-2-sulfonic acid |

| SO₃/H₂SO₄ (Sulfonation) | 1-Acetyl-1H-pyrrole-2,4-disulfonic acid |

| RCOCl/AlCl₃ (Acylation) | 1-Acetyl-4-acyl-1H-pyrrole-2-sulfonic acid |

Reaction Kinetics and Thermodynamic Control

The rate of electrophilic aromatic substitution on this compound is expected to be significantly lower than that of unsubstituted pyrrole. This is a direct consequence of the deactivating nature of the 1-acetyl and 2-sulfonic acid groups, which reduce the electron density of the pyrrole ring, making it less nucleophilic. imperial.ac.uk

The reaction conditions often determine whether the kinetic or thermodynamic product is favored. In electrophilic substitutions of pyrroles, the formation of the α-substituted product is generally kinetically favored due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. slideshare.net In contrast, attack at the β-position leads to a less stable intermediate with only two resonance contributors. slideshare.net However, in the case of this compound, the α-positions (C2 and C5) are either substituted or deactivated. The directing effects of the existing substituents will therefore be the dominant factor. The relative stability of the Wheland intermediates for substitution at C3 versus C4 will determine the product distribution under thermodynamic control. It is plausible that the C4-substituted product is thermodynamically more stable due to reduced steric interactions between the incoming electrophile and the adjacent sulfonic acid group.

Nucleophilic Reactions at the Sulfonic Acid Center

The sulfonic acid group is a versatile functional group that can undergo nucleophilic attack at the sulfur atom, leading to a variety of derivatives.

Formation of Sulfonyl Halides and Esters

This compound can be converted to the corresponding sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This transformation is a standard procedure for activating sulfonic acids for further reactions. The resulting 1-acetyl-1H-pyrrole-2-sulfonyl chloride is a key intermediate for the synthesis of other derivatives.

Similarly, sulfonate esters can be prepared by reacting the sulfonic acid or the sulfonyl chloride with an alcohol in the presence of a base.

Table 2: Reagents for the Conversion of this compound to Sulfonyl Derivatives

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 1-Acetyl-1H-pyrrole-2-sulfonyl chloride |

| Phosphorus pentachloride (PCl₅) | 1-Acetyl-1H-pyrrole-2-sulfonyl chloride |

| Alcohol (ROH) / Base | 1-Acetyl-1H-pyrrole-2-sulfonate ester |

Synthesis of Sulfonamide Derivatives

Pyrrole sulfonamides are a class of compounds with recognized biological activity. nih.govnih.gov The synthesis of sulfonamide derivatives of this compound would typically proceed via the corresponding sulfonyl chloride. The reaction of 1-acetyl-1H-pyrrole-2-sulfonyl chloride with a primary or secondary amine, usually in the presence of a base to neutralize the HCl byproduct, would yield the desired sulfonamide. A wide variety of amines can be used in this reaction, allowing for the synthesis of a diverse library of sulfonamide derivatives.

Table 3: Representative Amines for the Synthesis of 1-Acetyl-1H-pyrrole-2-sulfonamide Derivatives

| Amine | Product |

| Ammonia (B1221849) (NH₃) | 1-Acetyl-1H-pyrrole-2-sulfonamide |

| Aniline (C₆H₅NH₂) | N-phenyl-1-acetyl-1H-pyrrole-2-sulfonamide |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-1-acetyl-1H-pyrrole-2-sulfonamide |

| Morpholine (C₄H₉NO) | 1-(1-Acetyl-1H-pyrrol-2-ylsulfonyl)morpholine |

Transformations of the Pyrrole Ring

The stability of the pyrrole ring in this compound is influenced by its substituents. While the aromatic pyrrole ring is generally stable, the presence of electron-withdrawing groups can make it more susceptible to certain transformations.

Given the deactivating nature of the acetyl and sulfonic acid groups, the pyrrole ring in this compound is expected to be more resistant to oxidative degradation compared to unsubstituted pyrrole. uop.edu.pk However, severe oxidizing conditions could still lead to ring opening.

Reduction of the pyrrole ring is a possible transformation. Catalytic hydrogenation of pyrroles typically leads to the formation of pyrrolidines. uop.edu.pk In the case of this compound, the reaction conditions would need to be carefully controlled to selectively reduce the pyrrole ring without affecting the acetyl group. It is also possible that the sulfonic acid group could be removed under certain reductive conditions. The Wolff-Kishner reduction of 3-acetyl-1-(phenylsulfonyl)pyrrole (B185436) has been shown to reduce the acetyl group and remove the phenylsulfonyl group, yielding 3-ethylpyrrole. cdnsciencepub.com A similar transformation might be possible for this compound.

Ring-opening reactions of substituted pyrroles have been reported, often initiated by nucleophilic attack or through cycloaddition reactions. uni-regensburg.deresearchgate.net However, without specific experimental data for this compound, any discussion of such transformations remains speculative.

Reduction Pathways and Products

No specific studies on the reduction of this compound have been reported. Theoretically, reduction could target the N-acetyl group, the pyrrole ring, or the sulfonic acid group, with the outcome depending heavily on the reagents and conditions.

Reduction of the Acetyl Group: Strong reducing agents like lithium aluminum hydride are known to reduce N-acylpyrroles. sci-hub.seresearchgate.net However, these aggressive conditions would likely also reduce the sulfonic acid group, leading to a complex mixture of products. Milder conditions might selectively yield 1-(1-hydroxyethyl)-1H-pyrrole-2-sulfonic acid.

Reduction of the Pyrrole Ring: Catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh) or reduction with zinc in acetic acid could reduce the pyrrole ring to a pyrroline (B1223166) or a fully saturated pyrrolidine. pharmaguideline.comuop.edu.pk The electron-withdrawing nature of both the acetyl and sulfonic acid groups deactivates the ring, making this reduction more challenging than for simple pyrroles. iust.ac.ir

Reduction of the Sulfonic Acid Group: The sulfonic acid group is generally resistant to reduction. Harsh conditions might lead to its cleavage (desulfonation) rather than reduction to a thiol or sulfide.

Table 1: Potential Reduction Pathways and Reagents for this compound

| Target Functional Group | Potential Reagent(s) | Expected Product Class | Notes |

| N-Acetyl Group | Lithium Borohydride (LiBH₄) | 1-(1-Hydroxyethyl)pyrrole derivative | LiBH₄ can selectively reduce N-acylpyrroles. researchgate.net |

| Pyrrole Ring | H₂/Pd, Pt, or Rh; Zn/Acetic Acid | 1-Acetylpyrrolidine-2-sulfonic acid | Requires forcing conditions due to deactivation by substituents. pharmaguideline.comuop.edu.pk |

| Sulfonic Acid Group | Strong reducing agents | Desulfonation or complex mixtures | Sulfonic acids are generally stable to reduction. |

Oxidation Reactions and Ring Stability

The oxidation of this compound has not been experimentally documented. The pyrrole ring is susceptible to oxidation, often leading to polymerization or ring-opening. nih.govrsc.org The presence of two electron-withdrawing groups (acetyl and sulfonic acid) would decrease the electron density of the pyrrole ring, making it more resistant to oxidation compared to unsubstituted pyrrole. acs.org

Electrochemical oxidation of N-substituted pyrroles can lead to the formation of 3-pyrrolin-2-one derivatives. cas.cz Chemical oxidation with reagents like chromium trioxide can convert pyrroles into maleimides. pharmaguideline.comuop.edu.pk Peroxy acids may induce Baeyer-Villiger type oxidation, potentially forming lactone-like structures. beilstein-journals.org The stability of the ring is compromised during oxidative processes, and controlled, selective oxidation would be challenging. nih.govoup.com

Rearrangement Processes and Cycloaddition Reactions Involving the Pyrrole Core

There is no specific literature detailing rearrangement or cycloaddition reactions for this compound.

Rearrangement Processes: N-acylpyrroles can undergo an anionic Fries rearrangement, which involves the migration of the acyl group from the nitrogen to a carbon atom on the ring, typically the 2-position. rsc.org Since the 2-position is already substituted with a sulfonic acid group in the title compound, a rearrangement to the 3-position might be possible under strong basic conditions. Another known rearrangement for pyrroles is the Ciamician–Dennstedt rearrangement, which involves reaction with a carbene to form a 3-halopyridine after ring expansion, though this is less likely given the substitution pattern. wikipedia.org

Cycloaddition Reactions: The aromaticity of the pyrrole ring makes it a reluctant participant in cycloaddition reactions. thieme-connect.de The presence of an electron-withdrawing group on the nitrogen, such as the acetyl group, can facilitate Diels-Alder [4+2] cycloadditions where the pyrrole acts as the diene. wikipedia.orgd-nb.infoacs.org However, the additional deactivating effect of the sulfonic acid group at the 2-position would likely further hinder this reactivity. Pyrroles can also participate in [3+2] and [2+1] cycloadditions. wikipedia.orgacs.orgacs.org For this compound to participate, it would require a highly reactive dienophile or dipolarophile and forcing conditions, which could risk desulfonation or other side reactions.

Acid-Base Chemistry and Tautomerism of this compound

Acid-Base Chemistry: The compound possesses two acidic sites: the sulfonic acid group and the N-H proton of a potential tautomer.

Sulfonic Acid Group: The sulfonic acid group (-SO₃H) is strongly acidic. For comparison, benzenesulfonic acid has a pKa of approximately -2.8. The sulfonic acid group on the pyrrole ring is expected to be a strong acid, meaning it will be fully deprotonated to the sulfonate (-SO₃⁻) in most aqueous solutions.

Pyrrole N-H Acidity: Pyrrole itself is a very weak acid, with a pKa of about 17.5. iust.ac.ir The presence of electron-withdrawing acetyl and sulfonic acid groups would significantly increase the acidity of the N-H proton of any tautomeric form, but it would still be far less acidic than the sulfonic acid group.

Tautomerism: Tautomerism in substituted pyrroles is a known phenomenon. acs.orgrsc.orgrsc.org For this compound, several tautomeric forms could theoretically exist, although the acetylated form is expected to be the most stable. Keto-enol tautomerism could occur if the acetyl group migrates or if the ring itself tautomerizes. For instance, a shift of the acetyl group could lead to 2-acetyl-1H-pyrrole-2-sulfonic acid, which is unlikely. More plausible is the potential for prototropic tautomerism involving the pyrrole ring protons, though the N-acetylated form is generally favored. NMR studies on related 1-substituted pyrrolones have shown that the position of the keto-enol equilibrium is highly dependent on substituents and solvent polarity. rsc.org Without experimental data, any discussion of the predominant tautomer for this compound in different media remains speculative.

Derivatization and Analog Synthesis of 1 Acetyl 1h Pyrrole 2 Sulfonic Acid

Modification of the Sulfonic Acid Group to Other Sulfur-Containing Functionalities

The sulfonic acid group is a prime target for chemical modification, allowing for its conversion into other valuable sulfur-containing functionalities such as sulfonamides, sulfonyl halides, and sulfones. These transformations not only alter the chemical properties of the parent molecule but also provide handles for further synthetic elaborations.

A common and synthetically useful transformation of sulfonic acids is their conversion to sulfonyl chlorides . This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 1-acetyl-1H-pyrrole-2-sulfonyl chloride is a highly reactive intermediate that can readily undergo nucleophilic substitution.

From the sulfonyl chloride, a diverse range of sulfonamides can be synthesized by reaction with primary or secondary amines. ijarsct.co.innih.govthieme-connect.com This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents, thereby modulating the steric and electronic properties of the final molecule. The general reaction is depicted below:

Table 1: Examples of Reagents for Sulfonamide Synthesis from 1-Acetyl-1H-pyrrole-2-sulfonyl chloride

| Reagent (Amine) | Resulting Sulfonamide Functionality |

|---|---|

| Ammonia (B1221849) | Primary Sulfonamide (-SO₂NH₂) |

| Methylamine | N-Methylsulfonamide (-SO₂NHCH₃) |

| Diethylamine | N,N-Diethylsulfonamide (-SO₂N(CH₂CH₃)₂) |

Furthermore, the sulfonic acid moiety can be converted into sulfonate esters through reaction with alcohols in the presence of a suitable dehydrating agent or by reacting the corresponding sulfonyl chloride with an alcohol. These esters can serve as leaving groups in substitution reactions or as protecting groups.

Derivatization of the Acetyl Moiety

The N-acetyl group of 1-Acetyl-1H-pyrrole-2-sulfonic acid also presents opportunities for derivatization, influencing the electronic character of the pyrrole (B145914) ring and providing a synthetic handle for further modifications.

One of the most straightforward modifications is the hydrolysis of the acetyl group to yield 1H-pyrrole-2-sulfonic acid. This can be achieved under basic or acidic conditions, although care must be taken to avoid unintended side reactions, given the presence of the sulfonic acid group. The removal of the acetyl group significantly alters the electron density of the pyrrole ring, making it more susceptible to electrophilic substitution.

The carbonyl group of the acetyl moiety can undergo reduction to an ethyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through Wolff-Kishner or Clemmensen reduction conditions. This transformation converts the electron-withdrawing acetyl group into an electron-donating ethyl group, thereby changing the reactivity of the pyrrole ring.

Moreover, the acetyl group can serve as a precursor for the synthesis of other functional groups. For instance, it can undergo condensation reactions with various reagents to form more complex side chains.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The construction of fused heterocyclic systems is a powerful strategy for generating novel molecular architectures with unique properties. nih.govresearchgate.netrsc.org The this compound scaffold can be utilized as a building block for the synthesis of various fused ring systems, such as pyrrolo[1,2-a]quinoxalines and other related structures. acs.org

One approach involves the introduction of a suitable functional group at the 3-position of the pyrrole ring, followed by an intramolecular cyclization reaction. For example, a nucleophilic aromatic substitution on a pyrrole derivative bearing a leaving group at the 3-position with a binucleophilic reagent could lead to the formation of a new fused ring.

Alternatively, the sulfonic acid group or a derivative thereof could participate in cyclization reactions. For instance, conversion of the sulfonic acid to a sulfonyl chloride followed by reaction with a difunctional nucleophile could initiate a cyclization cascade. The acetyl group can also play a role in directing or participating in these cyclization reactions.

Table 2: Potential Fused Heterocyclic Systems from this compound Derivatives

| Fused System | Potential Synthetic Strategy |

|---|---|

| Pyrrolo[2,3-b]pyridine | Introduction of an amino and a carbonyl group at adjacent positions on the pyrrole ring followed by cyclization. |

| Thieno[2,3-b]pyrrole | Modification of the sulfonic acid to a thiol or thiolate, followed by reaction with an α-haloketone and subsequent cyclization. |

Regioselective Introduction of Additional Substituents

The introduction of additional substituents onto the pyrrole ring of this compound allows for the fine-tuning of its properties. The directing effects of the existing acetyl and sulfonic acid groups play a crucial role in determining the position of further substitution. researchgate.netnih.gov

The N-acetyl group is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution and generally directs incoming electrophiles to the 3-position. The sulfonic acid group at the 2-position is also strongly electron-withdrawing and would further deactivate the ring, reinforcing the preference for substitution at the 4- and 5-positions. However, the interplay of these two groups can lead to complex regiochemical outcomes. Friedel-Crafts acylation or alkylation, for example, would likely occur at the 4- or 5-position, with the exact regioselectivity depending on the reaction conditions and the nature of the electrophile. arkat-usa.org

Conversely, for nucleophilic aromatic substitution, a leaving group introduced at one of the ring positions would be activated by the electron-withdrawing acetyl and sulfonic acid groups, facilitating its displacement by a nucleophile.

Stereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of this compound is of significant interest for applications in areas such as asymmetric catalysis and medicinal chemistry. lisidian.comresearchgate.netd-nb.infoacs.org Stereoselective synthesis can be approached in several ways.

One strategy involves the use of a chiral auxiliary attached to either the acetyl or the sulfonic acid group. This chiral auxiliary can direct the stereochemical outcome of subsequent reactions, such as the introduction of a new substituent, after which the auxiliary can be removed.

Another approach is the use of chiral catalysts in reactions involving the this compound scaffold. For example, a catalytic asymmetric reduction of a ketone substituent on the pyrrole ring could generate a chiral alcohol.

Furthermore, it is possible to start from a chiral pool of starting materials. For instance, a chiral amine could be used to synthesize a chiral N-substituted pyrrole derivative, which could then be further functionalized to introduce the acetyl and sulfonic acid groups. The electrochemical polymerization of chiral pyrrole derivatives in the presence of chiral sulfonic acids like camphor (B46023) sulfonic acid has been shown to produce chiral polymer films, indicating that interactions between the chiral components can influence the stereochemistry of the final product. lisidian.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-acetyl-1H-pyrrole-2-sulfonyl chloride |

| 1H-pyrrole-2-sulfonic acid |

| Pyrrolo[1,2-a]quinoxalines |

| Pyrrolo[2,3-b]pyridine |

| Thieno[2,3-b]pyrrole |

| Pyrrolo[1,2-a]pyrazine |

Spectroscopic Characterization Techniques for 1 Acetyl 1h Pyrrole 2 Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Acetyl-1H-pyrrole-2-sulfonic acid, providing information on the proton and carbon environments and their connectivity.

¹H NMR Spectral Analysis of Pyrrole (B145914) Ring Protons and Acetyl Group

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the pyrrole ring and the three protons of the acetyl group. The N-acetyl group and the C2-sulfonic acid group are both electron-withdrawing, which significantly influences the chemical shifts of the pyrrole protons, causing them to appear at a lower field (downfield) compared to unsubstituted pyrrole.

The protons on the pyrrole ring (H-3, H-4, and H-5) would appear as multiplets due to spin-spin coupling. Specifically, H-4 would be coupled to both H-3 and H-5, likely appearing as a triplet or a doublet of doublets. H-3 and H-5 would be coupled to H-4 and would appear as doublets or triplets depending on the coupling constants. The methyl protons of the acetyl group (-COCH₃) are expected to appear as a sharp singlet, typically in the range of 2.3-2.7 ppm. askfilo.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of 2-acetylpyrrole (B92022) and the known deshielding effects of sulfonic acid and N-acetyl groups. nih.govcdnsciencepub.com

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~7.2 - 7.5 | Doublet or Triplet | Downfield shift due to proximity to two electron-withdrawing groups (SO₃H and N-acetyl). |

| H-4 | ~6.4 - 6.6 | Triplet or Doublet of Doublets | Positioned between two other ring protons. |

| H-5 | ~7.1 - 7.4 | Doublet or Triplet | Influenced by the N-acetyl group and the adjacent nitrogen atom. |

| -COCH₃ | ~2.4 - 2.6 | Singlet | Characteristic chemical shift for an acetyl methyl group. nih.govchemicalbook.com |

¹³C NMR Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the pyrrole ring carbons and the acetyl group carbons. The chemical shifts are significantly affected by the substituents. The carbon atom bonded to the sulfonic acid group (C-2) is expected to be strongly deshielded and shifted downfield. libretexts.org The carbonyl carbon of the acetyl group will appear at the lowest field, typically in the 170-190 ppm range. nih.govlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from 2-acetylpyrrole and known substituent effects. nih.govchemicalbook.comspectrabase.com

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | ~135 - 145 | Directly attached to the highly electron-withdrawing sulfonic acid group. |

| C-3 | ~120 - 125 | Adjacent to the C-2 and C-4 carbons. |

| C-4 | ~112 - 118 | Generally the most upfield of the ring carbons. |

| C-5 | ~128 - 134 | Adjacent to the nitrogen atom and influenced by the N-acetyl group. |

| -C=O | ~188 - 192 | Characteristic chemical shift for a ketone/amide carbonyl. nih.gov |

| -CH₃ | ~25 - 28 | Methyl carbon of the acetyl group. nih.gov |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. Key expected correlations would be observed between H-3 and H-4, and between H-4 and H-5, confirming their adjacency on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the signals of H-3, H-4, H-5, and the acetyl -CH₃ protons to their respective carbon atoms (C-3, C-4, C-5, and the acetyl -CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. Key HMBC correlations would include:

Correlation from the acetyl methyl protons (-COCH₃) to the acetyl carbonyl carbon (-C=O).

Correlations from the H-3 proton to C-2, C-4, and C-5.

Correlations from the H-5 proton to C-3 and C-4.

Correlation from the H-4 proton to C-2 and C-5. These correlations would confirm the substitution pattern on the pyrrole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, several key absorption bands are expected. The sulfonic acid group gives rise to strong and characteristic S=O stretching vibrations. researchgate.net The N-acetyl group is identifiable by its strong C=O stretching band. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (sulfonic acid) | 3200 - 2500 | Broad, Strong | Characteristic of a hydrogen-bonded hydroxyl group in a carboxylic or sulfonic acid. researchgate.netnist.gov |

| C-H stretch (aromatic) | 3150 - 3100 | Medium | Corresponds to the C-H bonds of the pyrrole ring. |

| C=O stretch (N-acetyl) | 1720 - 1680 | Strong | Vibration of the amide carbonyl group. researchgate.net |

| S=O stretch (asymmetric) | 1360 - 1340 | Strong | Characteristic of sulfonic acids. researchgate.netresearchgate.net |

| S=O stretch (symmetric) | 1180 - 1160 | Strong | Characteristic of sulfonic acids. researchgate.net |

| S-O stretch | 950 - 850 | Medium-Strong | Vibration of the sulfur-oxygen single bond. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula for this compound is C₆H₇NO₄S, which corresponds to a molecular weight of approximately 189.19 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺ at m/z 190.0) would be expected.

The fragmentation of the molecule under ionization would likely proceed through several key pathways, primarily involving the loss of the substituent groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment (m/z) | Proposed Neutral Loss | Structure of Fragment Ion |

|---|---|---|

| 147 | C₂H₂O (ketene) | [1H-pyrrole-2-sulfonic acid + H]⁺ |

| 109 | SO₃ (sulfur trioxide) | [1-Acetyl-1H-pyrrole + H]⁺ |

| 80/81 | - | [SO₃]⁺ or [SO₃H]⁺, characteristic of sulfonic acids. uab.edu |

| 67 | C₂H₂O + SO₃ | [Pyrrole + H]⁺ |

| 43 | - | [CH₃CO]⁺, the acetyl cation. mdpi.com |

The observation of these specific fragments would provide strong evidence for the presence of both the acetyl and sulfonic acid groups attached to a pyrrole core. nih.govtandfonline.comacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of conjugation. The chromophore in this compound is the substituted pyrrole ring. Pyrrole itself exhibits strong π→π* transitions below 220 nm. The introduction of an N-acetyl group and a C-2 sulfonic acid group, both of which are electron-withdrawing, is expected to influence the position of the absorption maximum (λmax).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation, steric interactions, and intermolecular packing in the solid state.

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature, extensive crystallographic analyses have been performed on a variety of its derivatives. These studies offer valuable insights into the structural characteristics of the acetylated pyrrole framework and how different substituents influence its geometry.

Research into polysubstituted acetyl pyrrole derivatives has provided detailed structural data. For instance, a series of 3-acetyl-substituted pyrroles were synthesized, and the crystal structures for three derivatives were determined by X-ray analysis. sioc-journal.cn The findings revealed that the phenyl groups located at either the 4- or 5-position of the pyrrole ring are not coplanar with the pyrrole ring itself, a significant steric-induced conformational feature. sioc-journal.cn

In another relevant study, the crystal structure of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate was determined. researchgate.net This analysis provided precise bond lengths and angles for a 2-substituted pyrrole ring, offering a foundational model for related structures. The compound was found to crystallize in the monoclinic space group P21/c. researchgate.net

Furthermore, the coordination chemistry of acetylpyrrole derivatives has been explored, yielding detailed structural information. The deprotonated form of 2-acetylpyrrole has been used as a ligand in the synthesis of bis(ketopyrrolyl) Co(II) complexes. researchgate.net X-ray diffraction of these organometallic complexes revealed an octahedral geometry around the cobalt center, with the 2-acetylpyrrole ligand coordinating in a bidentate fashion through both the pyrrolyl nitrogen and the acetyl oxygen. researchgate.net This confirmed the planar nature of the pyrrole ring and provided exact measurements for the Co-N and Co-O bond distances. researchgate.net

The table below summarizes crystallographic data obtained from studies on derivatives related to this compound.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1,2-Dimethyl-4-isopropyl-5-phenyl-3-acetyl pyrrole | C17H21NO | Monoclinic | P21/n | a = 0.9631 nm b = 1.6373 nm c = 0.9926 nm β = 107.08° | sioc-journal.cn |

| 1,2,4-Trimethyl-5-(p-methoxyphenyl)-3-acetyl pyrrole | C16H19NO2 | Monoclinic | P21/c | a = 0.8179 nm b = 1.6441 nm c = 1.1574 nm β = 109.43° | sioc-journal.cn |

| 1,2,5-Trimethyl-4-phenyl-3-acetyl pyrrole | C15H17NO | Triclinic | P-1 | a = 0.8659 nm b = 0.9234 nm c = 0.9169 nm α = 101.99° β = 109.91° γ = 101.44° | sioc-journal.cn |

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | C19H17NO2 | Monoclinic | P21/c | a = 1.05340 nm b = 0.75101 nm c = 2.02352 nm β = 102.131° | researchgate.net |

| Bis(2-acetylpyrrolyl)bis(trimethylphosphine)cobalt(II) | C18H30CoN2O2P2 | Monoclinic | C2/c | a = 1.69612 nm b = 0.91617 nm c = 1.48803 nm β = 109.289° | researchgate.net |

These detailed structural determinations of derivatives are invaluable. They confirm the chemical structures derived from other spectroscopic methods and provide a solid basis for understanding the steric and electronic properties that this compound would likely exhibit in the solid state.

Computational and Theoretical Studies of 1 Acetyl 1h Pyrrole 2 Sulfonic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting molecular properties from first principles. DFT, especially with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. researchgate.netresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense. researchgate.net These methods are applied to determine the molecule's most stable conformation, its electronic characteristics, and its reactivity.

Geometry Optimization and Energetic Profiles

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-Acetyl-1H-pyrrole-2-sulfonic acid, this involves calculating bond lengths, bond angles, and dihedral angles.

The pyrrole (B145914) ring is inherently planar. However, the attachment of the bulky acetyl and sulfonic acid groups can introduce minor deviations. The N-acetyl group, in particular, will have a specific rotational orientation relative to the pyrrole ring that is most energetically favorable. Similarly, the C-S bond of the sulfonic acid group and the rotation around the S-O bonds will adopt conformations to minimize steric hindrance and optimize electronic interactions. DFT calculations, such as those performed on related pyrrole derivatives, are essential for identifying this global minimum energy structure. researchgate.netresearchgate.net

Table 1: Representative Bond Lengths (Å) in Pyrrole and Expected Trends for this compound

| Bond | Pyrrole (Experimental) | This compound (Predicted Trend) |

|---|---|---|

| N1-C2 | 1.370 | Lengthened due to N-acetylation |

| C2-C3 | 1.382 | Minor changes based on substituent effects |

| C3-C4 | 1.417 | Minor changes |

| C4-C5 | 1.382 | Minor changes |

| N1-C5 | 1.370 | Lengthened due to N-acetylation |

| C=O | N/A | ~1.21 Å (Typical acetyl C=O) |

This table presents experimental data for the parent pyrrole molecule and predicts qualitative changes upon substitution. Precise values for the target molecule would require specific DFT optimization.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic structure governs a molecule's reactivity and spectroscopic properties. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, both the N-acetyl and C2-sulfonic acid groups are strongly electron-withdrawing. This has several predictable effects:

HOMO and LUMO Energies: Both the HOMO and LUMO energy levels are expected to be significantly lowered compared to unsubstituted pyrrole.

HOMO-LUMO Gap: The energy gap is predicted to increase, suggesting greater electronic stability than the parent pyrrole.

Molecular Orbitals: The HOMO is expected to be a π-orbital primarily localized on the pyrrole ring, while the LUMO will likely be a π*-orbital with significant contributions from the acetyl carbonyl group and the sulfonic acid group, reflecting their electron-accepting nature.

Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal a significant polarization of electron density. nih.gov A partial positive charge would be induced on the pyrrole ring atoms, particularly the nitrogen, while the oxygen atoms of both substituents would carry substantial partial negative charges.

Table 2: Conceptual Frontier Molecular Orbital Energy Comparison

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (LUMO-HOMO) (eV) |

|---|---|---|---|

| Pyrrole (Typical Calc.) | ~ -5.5 | ~ 1.4 | ~ 6.9 |

This table illustrates the expected trend in frontier orbital energies due to the electron-withdrawing substituents. Actual values are dependent on the specific computational method and basis set used.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and confirms molecular structure.

Theoretical ¹H and ¹³C NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is highly effective for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. chemicalbook.com

For this compound, the following predictions can be made:

¹H NMR: The protons on the pyrrole ring (H3, H4, and H5) are expected to be significantly deshielded compared to those in pyrrole itself, resulting in downfield chemical shifts. This is due to the strong electron-withdrawing nature of both substituents. The methyl protons of the acetyl group would appear as a sharp singlet in the typical region for acetyl groups.

¹³C NMR: All carbons in the pyrrole ring would be shifted downfield relative to pyrrole. The C2 carbon, directly attached to the sulfonic acid group, and the C5 carbon, adjacent to the acetylated nitrogen, are expected to show the most substantial shifts. The carbonyl carbon of the acetyl group would appear at a characteristic low-field position (~170 ppm).

Table 3: Comparison of Experimental ¹³C NMR Shifts (ppm) and Predicted Trends

| Carbon | Pyrrole | 2-Acetylpyrrole (B92022) | This compound (Predicted Shift) |

|---|---|---|---|

| C2 | 118.5 | 132.0 | Very Downfield (>132) |

| C3 | 108.2 | 110.8 | Downfield |

| C4 | 108.2 | 122.1 | Downfield |

| C5 | 118.5 | 117.2 | Very Downfield |

| C=O | N/A | 187.9 | ~170 (N-acetyl) |

This table uses known data for related compounds to predict the chemical shifts for the target molecule, highlighting the expected electronic effects of the substituents.

Vibrational Frequency Analysis (IR)

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

Key predicted vibrational frequencies for this compound would include:

O-H Stretch: A broad and strong absorption band for the sulfonic acid hydroxyl group.

C-H Stretch: Aromatic C-H stretching from the pyrrole ring and aliphatic C-H stretching from the acetyl methyl group.

C=O Stretch: A strong, sharp absorption characteristic of the acetyl carbonyl group, typically around 1700 cm⁻¹.

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) moiety, typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.

Ring Vibrations: C-N and C=C stretching vibrations within the pyrrole ring.

Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.netresearchgate.net

The UV-Vis spectrum of pyrrole is characterized by π → π* transitions. For this compound, the presence of the acetyl and sulfonic acid groups, which act as auxochromes and chromophores, is expected to modify the spectrum significantly. These groups extend the conjugation and influence the electronic transitions. It is anticipated that the primary absorption bands would shift relative to pyrrole, likely undergoing a bathochromic (red) shift to longer wavelengths due to the stabilization of the excited state. TD-DFT calculations would be essential to precisely predict the λ_max values and the nature of the electronic transitions involved.

Reaction Mechanism Elucidation through Transition State Calculations

The study of reaction mechanisms at a molecular level is fundamental to understanding chemical reactivity. For a compound like this compound, computational methods, particularly those involving transition state calculations, would be invaluable for elucidating the pathways of its formation and subsequent reactions.

Transition state theory is a cornerstone of these investigations. It postulates that for a reaction to proceed from reactants to products, it must pass through a high-energy state known as the transition state. By locating and characterizing the geometry and energy of this transition state using quantum mechanical calculations (like Density Functional Theory - DFT), chemists can determine the activation energy, which is a key factor governing the reaction rate.

For instance, the sulfonation of 1-acetyl-1H-pyrrole to form the target compound could be modeled. This would involve identifying the electrophilic species, likely SO₃, and mapping the potential energy surface as it approaches the pyrrole ring. Calculations would aim to determine whether the substitution occurs preferentially at the C2 position and to quantify the energy barrier for this process. The mechanism for the acylation of 1H-pyrrole-2-sulfonic acid could similarly be explored. Such studies often reveal intricate details, including the potential for intermediate complexes and the precise electronic rearrangements that occur during bond formation and breakage. nih.govuou.ac.in

While direct studies on this compound are absent, research on related heterocyclic compounds demonstrates the power of this approach. For example, computational studies on other pyrrole derivatives have successfully clarified mechanisms of electrophilic substitution and other transformations. nih.govthermofisher.com These precedents establish a clear and robust framework for any future computational investigation into the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional shape and flexibility of a molecule, known as its conformation, are critical to its physical properties and chemical behavior. This compound possesses rotational freedom around the bonds connecting the acetyl and sulfonic acid groups to the pyrrole ring. Exploring the accessible conformations and their relative energies—the conformational landscape—is crucial for a complete understanding of the molecule.

Molecular dynamics (MD) simulations are a powerful computational tool for this purpose. nih.govrsc.org An MD simulation calculates the motion of atoms in a molecule over time by solving Newton's equations of motion. This generates a trajectory that maps the molecule's dynamic behavior, revealing which conformations are most stable and how the molecule transitions between them.

For this compound, an MD simulation would likely focus on the dihedral angles defining the orientation of the acetyl (N-C=O) and sulfonic acid (C-S) groups relative to the pyrrole ring. The simulation could predict the most probable orientations in different environments, such as in the gas phase or in various solvents. This is important because the molecular conformation can significantly influence its reactivity and intermolecular interactions. For example, the accessibility of the nitrogen's lone pair or the acidic proton of the sulfonic acid group could be conformation-dependent.

While no specific MD studies on this compound have been published, the methodology is widely applied to a vast range of organic molecules, including peptides containing unnatural amino acids and other complex systems, demonstrating its reliability and utility. nih.govrsc.orgrug.nl

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Understanding how a molecule's structure dictates its reactivity is a central goal in chemistry. For a series of related compounds, this can be formalized through Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov A QSAR study seeks to find a statistical relationship between the chemical structure and a specific activity, which in a chemical context could be reaction rate, equilibrium constant, or another measure of reactivity.

To build a QSAR model for derivatives of this compound, one would first need to synthesize a series of related compounds with varied substituents on the pyrrole ring. The reactivity of each compound would then be measured experimentally. Concurrently, a set of molecular descriptors would be calculated for each molecule using computational chemistry software. These descriptors are numerical representations of the molecule's structural, electronic, or physicochemical properties, such as:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links the descriptors to the observed reactivity. A successful QSAR model can not only explain the observed trends in reactivity but also predict the reactivity of new, unsynthesized compounds. nih.govunicamp.br

Although no QSAR studies have been performed specifically on this compound, the approach has been successfully applied to numerous classes of compounds, including other pyrrole derivatives, to predict their biological and chemical activities. nih.govunicamp.br These studies underscore the potential of QSAR to guide the design of new molecules with tailored reactivity profiles.

Advanced Research Applications and Future Directions in Chemical Science

Catalysis and Material Science Applications of Pyrrole (B145914) Sulfonic Acids

Pyrrole sulfonic acids, as a general class, are intriguing compounds for catalysis and material science. The sulfonic acid group (-SO₃H) imparts strong Brønsted acidity, making these molecules potential solid acid catalysts. mdpi.comjchemrev.com The pyrrole ring itself can act as a ligand for metal centers or as a monomer for polymerization.

In the realm of catalysis, solid acid catalysts are highly sought after for their ease of separation from reaction mixtures, which simplifies purification processes and allows for catalyst recycling, aligning with the principles of green chemistry. mdpi.comjchemrev.com Materials like sulfonic acid-functionalized inorganic substrates have demonstrated high efficiency in various acid-catalyzed reactions, including esterification, acetylation, and the synthesis of heterocyclic compounds. mdpi.comcymitquimica.com It is conceivable that 1-Acetyl-1H-pyrrole-2-sulfonic acid could function as a novel, organocatalyst. The N-acetyl group would modulate the electronic properties of the pyrrole ring, potentially influencing the catalyst's activity and selectivity in reactions such as the synthesis of fine chemicals and pharmaceutical intermediates. For instance, sulfonic acid-functionalized catalysts have been successfully employed in the Paal-Knorr synthesis of N-substituted pyrroles. rsc.org

In material science, the incorporation of sulfonic acid groups into polymers is a well-established strategy for creating proton-conducting membranes, which are essential components of fuel cells. The pyrrole moiety can be polymerized electrochemically or chemically to form polypyrrole, a conductive polymer. Therefore, this compound could serve as a functional monomer for the synthesis of novel conductive polymers with built-in proton conductivity. The N-acetyl group could enhance the processability and solubility of the resulting polymer, while the sulfonic acid group would provide the desired proton transport properties.

Design and Synthesis of Advanced Organic Materials Featuring the this compound Scaffold

The unique electronic and functional group arrangement of this compound makes it an attractive scaffold for the design and synthesis of advanced organic materials. The combination of an electron-withdrawing acetyl group and a sulfonic acid group on the pyrrole ring creates a highly polarized and functionalized building block.

One potential application lies in the development of novel dyes and pigments. The pyrrole core is a known chromophore, and its electronic properties can be tuned by substituents. The N-acetyl and sulfonic acid groups would significantly influence the absorption and emission spectra of any derived dye molecules. The sulfonic acid group would also enhance water solubility, a desirable property for many dye applications, including in biological imaging and as sensitizers in dye-sensitized solar cells.

Furthermore, the ability of the sulfonic acid group to engage in hydrogen bonding and the potential for the pyrrole ring to participate in π-π stacking interactions make this compound a candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. The N-acetyl group could play a crucial role in directing the self-assembly process and influencing the final architecture of the material.

Methodological Advancements in Pyrrole Chemistry

The synthesis of polysubstituted pyrroles with specific substitution patterns remains a significant challenge in organic chemistry. rhhz.net The development of methods to synthesize this compound would in itself represent a methodological advancement. The direct sulfonation of N-acetylpyrrole is a plausible route, though controlling the regioselectivity to favor the 2-position over other positions would be a key challenge due to the directing effects of the N-acetyl group. pharmaguideline.com The reaction of pyrrole with acetic anhydride (B1165640) can yield 2-acetylpyrrole (B92022), which could then be subjected to sulfonation. pharmaguideline.com

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Reagent | Potential Product | Key Challenge |

| 1-Acetylpyrrole | Fuming sulfuric acid or SO₃-pyridine complex | This compound | Controlling regioselectivity, avoiding polysulfonation and decomposition. |

| 2-Acetylpyrrole | Fuming sulfuric acid or SO₃-pyridine complex | 1-H-2-Acetylpyrrole-sulfonic acid isomer | The N-H is acidic and may react. Subsequent N-acetylation would be needed. |

| Pyrrole-2-sulfonic acid | Acetic anhydride or acetyl chloride | This compound | The sulfonic acid group may interfere with the N-acetylation reaction. |

The study of the reactivity of this compound would also contribute to our understanding of pyrrole chemistry. The interplay between the electron-withdrawing N-acetyl group and the sulfonic acid group would have a profound effect on the nucleophilicity and electrophilicity of the pyrrole ring, potentially opening up new avenues for further functionalization. Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the molecule's electronic structure, aromaticity, and reactivity, guiding synthetic efforts. dal.caresearchgate.net

Interdisciplinary Research with Chemical Engineering for Scalable Synthesis

The transition of a novel chemical synthesis from a laboratory-scale procedure to a large-scale industrial process is a critical step that requires collaboration between chemists and chemical engineers. For a molecule like this compound, which holds potential in catalysis and materials science, developing a scalable synthesis is paramount for its practical application.

Chemical engineers can contribute by designing and optimizing reactor systems for the synthesis. For instance, the sulfonation of pyrrole derivatives can be highly exothermic, and microreactor technology could offer precise temperature control and improved safety for such reactions. acs.org Continuous flow processes, as opposed to batch processes, can also lead to higher yields, better product quality, and reduced waste. acs.org The development of a scalable synthesis of pyrrole derivatives has been demonstrated to be achievable using microreactors, with production rates reaching grams per hour. acs.org

Furthermore, downstream processing, including product isolation and purification, is a key area where chemical engineering expertise is vital. The development of efficient extraction, crystallization, or chromatographic methods would be necessary to obtain high-purity this compound on a large scale. The use of green solvents and the development of robust recycling protocols for catalysts and solvents would also be important considerations in making the process economically viable and environmentally sustainable. merckmillipore.com

Novel Synthetic Targets and Reaction Pathways for Pyrrole Derivatives

The unique structure of this compound makes it a valuable starting point for the synthesis of a variety of novel pyrrole derivatives. The reactivity of the sulfonic acid group and the potential for transformations of the acetyl group open up a wide range of synthetic possibilities.

The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters. google.com Sulfonyl chlorides are versatile intermediates that can react with a wide range of nucleophiles to introduce new functionalities. Pyrrole-based sulfonamides are of interest in medicinal chemistry due to their potential biological activities.

The acetyl group can also be a handle for further synthetic modifications. For example, it can undergo condensation reactions or be used to introduce other functional groups at the 1-position of the pyrrole ring. The development of selective transformations that modify one functional group without affecting the other would be a key area of research.

Table 2: Potential Novel Synthetic Targets from this compound

| Starting Material | Reaction Type | Potential Product Class | Potential Applications |

| This compound | Conversion of sulfonic acid to sulfonyl chloride | 1-Acetyl-1H-pyrrole-2-sulfonyl chloride | Intermediate for sulfonamides and sulfonate esters |

| This compound | Amination of sulfonyl chloride | 1-Acetyl-1H-pyrrole-2-sulfonamides | Medicinal chemistry, agrochemicals |

| This compound | Esterification of sulfonic acid | 1-Acetyl-1H-pyrrole-2-sulfonate esters | Ionic liquids, functional materials |

| This compound | Deacetylation | 1H-Pyrrole-2-sulfonic acid | Catalyst, monomer |

| This compound | Aldol condensation of acetyl group | β-Hydroxy ketone derivatives | Complex molecule synthesis |

The exploration of these novel reaction pathways would not only expand the chemical space of accessible pyrrole derivatives but also potentially lead to the discovery of new molecules with valuable properties and applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Acetyl-1H-pyrrole-2-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Sulfonation with Chlorosulfonic Acid : The compound can be synthesized via sulfonation of acetylated pyrrole derivatives using chlorosulfonic acid in acetonitrile. Reaction parameters such as temperature (optimized at 0–5°C to minimize side reactions), solvent polarity, and stoichiometry (1:1.2 molar ratio of pyrrole precursor to chlorosulfonic acid) are critical for regioselectivity and yield .

- Acetylation Post-Sulfonation : Alternative routes involve sulfonation followed by acetylation. Acylation is typically performed using acetic anhydride under basic conditions (e.g., pyridine) to ensure selective N-acetylation without side reactions .

- Optimization Table :

| Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Direct Sulfonation | 65–75 | >95 | 0–5°C, CH₃CN, 6h |

| Post-Sulfonation Acylation | 70–80 | >98 | Ac₂O, pyridine, RT, 12h |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.5–2.7 ppm (acetyl methyl group), δ 6.8–7.2 ppm (pyrrole protons), and δ 8.1–8.3 ppm (sulfonic acid proton, broad) confirm the structure. Integration ratios validate substituent positions .

- ¹³C NMR : Signals at δ 22–24 ppm (acetyl CH₃), δ 120–130 ppm (pyrrole carbons), and δ 170–175 ppm (sulfonic acid group) provide additional confirmation .

Q. What stability considerations are critical for handling and storing this compound?

- Storage Conditions : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation and sulfonic acid group hydrolysis.

- Stability Tests : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and humidity (40–80% RH) to identify decomposition pathways (e.g., acetyl group hydrolysis) .

Advanced Research Questions

Q. What contradictions exist in the literature regarding the sulfonation position and regioselectivity of pyrrole derivatives, and how can these be resolved?

- Contradictions : Earlier studies claimed sulfonation of pyrroles with sulfur trioxide-pyridine complexes yields C-2 sulfonates, but recent evidence shows C-3 sulfonation under similar conditions .

- Resolution Strategies :

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O exchange) to track protonation sites during sulfonation.

- Computational Modeling : Density Functional Theory (DFT) calculations can predict electrophilic aromatic substitution (EAS) regioselectivity by analyzing charge distribution and transition-state energies .

Q. How can computational methods predict the reactivity and biological targets of this compound?

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonic acid group’s high electrophilicity suggests reactivity with biomolecular nucleophiles (e.g., enzyme active sites) .

- Molecular Docking : Screen against protein databases (PDB) to identify potential targets (e.g., tyrosine kinases or sulfotransferases). Docking scores and binding energy (ΔG) highlight high-affinity interactions .

Q. What experimental designs are recommended to analyze conflicting data on the biological activity of pyrrole sulfonic acid derivatives?

- Case Study : If cytotoxicity results vary across cell lines (e.g., IC₅₀ discrepancies in MCF-7 vs. HEK293), use:

- Dose-Response Curves : Validate activity across multiple replicates.

- Off-Target Assays : Test against non-target enzymes (e.g., cytochrome P450) to rule out false positives.

- Structural Analog Comparison : Compare with 2-(1H-pyrrol-2-yl)acetic acid to isolate sulfonic acid-specific effects .

Q. How can researchers address discrepancies in the catalytic efficiency of this compound in organic transformations?

- Controlled Replication : Reproduce reactions under standardized conditions (solvent, catalyst loading, temperature).

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. sulfonate leaving group departure) .

- In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman to detect intermediates (e.g., sulfonate esters).

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.